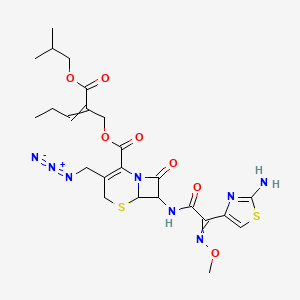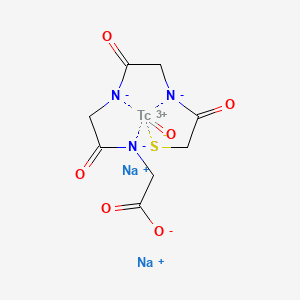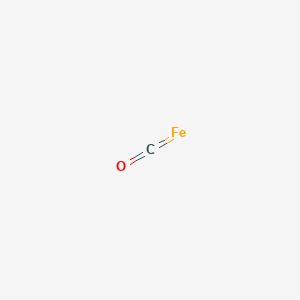
Lopirazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopirazepam is a benzodiazepine derivative commonly used for its anxiolytic, sedative, and hypnotic properties. It is structurally related to other benzodiazepines and acts on the central nervous system to produce calming effects. This compound is often prescribed for the treatment of anxiety disorders, insomnia, and seizures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lopirazepam involves several key steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring conditions. This reaction produces an acetoxyl intermediate, which is then treated with sodium hydroxide solution in ethanol to complete the reaction. The resulting product is filtered, and the crude this compound is crystallized using ethanol and ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lopirazepam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Wissenschaftliche Forschungsanwendungen
Lopirazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating anxiety, insomnia, and seizure disorders. It is also studied for its potential use in managing alcohol withdrawal symptoms.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control processes.
Wirkmechanismus
Lopirazepam exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the permeability of neuronal membranes to chloride ions, leading to hyperpolarization and stabilization of the neurons. The result is a reduction in neuronal excitability, which produces the anxiolytic, sedative, and anticonvulsant effects of this compound .
Vergleich Mit ähnlichen Verbindungen
- Diazepam
- Lorazepam
- Clonazepam
- Midazolam
- Alprazolam
Lopirazepam’s unique pharmacokinetic and pharmacodynamic properties make it a valuable compound in both clinical and research settings.
Eigenschaften
CAS-Nummer |
140365-27-1 |
|---|---|
Molekularformel |
C14H9Cl2N3O2 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |
InChI-Schlüssel |
JEJOFYTVMFVKQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)

![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)




![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)

